2-(5-Methylthiazol-4-yl)ethyl isobutyrate
Description
2-(5-Methylthiazol-4-yl)ethyl isobutyrate (CAS: 94021-42-8) is an organic compound featuring a thiazole ring substituted with a methyl group at the 5-position and an ethyl ester of isobutyric acid at the 4-position. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.3 g/mol .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)14-6-11-9/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEDDQQKAPHCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869172 | |
| Record name | 2-(5-Methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94021-42-8 | |
| Record name | 2-(5-Methyl-4-thiazolyl)ethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-4-thiazolyl)ethyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methylthiazol-4-yl)ethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(5-METHYL-4-THIAZOLYL)ETHYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQX01OU9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiazol-4-yl)ethyl isobutyrate typically involves the reaction of 5-methyl-4-thiazolyl ethanol with isobutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiazol-4-yl)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Methylthiazol-4-yl)ethyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of flavors and fragrances due to its unique aroma profile
Mechanism of Action
The mechanism of action of 2-(5-Methylthiazol-4-yl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis:
- Thiazole vs. The thioxo group in the pyrrolidine derivative may increase polarity and hydrogen-bonding capacity .
- Ester Chain Differences : The branched isobutyrate ester in 94021-42-8 likely reduces lipophilicity (LogP) compared to linear esters like propionate (LogP = 1.63 for 94021-43-9) due to decreased surface area. However, the longer carbon chain in isobutyrate may offset this effect .
Physicochemical and Functional Implications
- Volatility : While direct vapor pressure data for these compounds is unavailable, structural analogs suggest that branched esters (e.g., ethyl isobutyrate, 40 mm Hg ) exhibit higher volatility than linear counterparts. However, the thiazole ring’s aromaticity and molecular weight may reduce overall volatility compared to simple esters.
- Chromatographic Behavior : 2-(5-Methylthiazol-4-yl)ethyl propionate has been analyzed via reverse-phase HPLC (LogP = 1.63), suggesting moderate polarity. The isobutyrate analog may require adjusted chromatographic conditions due to its branched chain .
- Reactivity : The electron-deficient thiazole ring could increase the ester’s susceptibility to hydrolysis compared to the pyrrolidine derivative, which has a more electron-rich environment .
Biological Activity
2-(5-Methylthiazol-4-yl)ethyl isobutyrate is a compound belonging to the class of 4,5-disubstituted thiazoles. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 213.3 g/mol. The structure includes a thiazole ring that can engage in various chemical reactions, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against bacteria and fungi, revealing that the compound effectively inhibited the growth of several strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
This table summarizes the MIC values for various pathogens, indicating that the compound possesses notable antibacterial and antifungal properties .
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes and interference with metabolic pathways. The thiazole ring structure is believed to play a critical role in these interactions, although further studies are necessary to elucidate the precise mechanisms involved.
Study 1: Efficacy Against E. coli
In a controlled laboratory setting, researchers tested the compound's effectiveness against E. coli strains. The study utilized various concentrations of the compound and assessed bacterial growth through optical density measurements over time. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL.
Study 2: Application in Food Preservation
A practical application study investigated the use of this compound as a food preservative. The compound was incorporated into food products to evaluate its ability to inhibit microbial growth during storage. Findings indicated that food products treated with the compound exhibited extended shelf life and reduced microbial contamination compared to untreated controls.
Safety and Toxicity
While the antimicrobial properties are promising, it is essential to assess the safety profile of this compound. Limited toxicity studies have been conducted; however, preliminary results suggest that the compound has low toxicity levels when administered at appropriate concentrations . Further toxicological evaluations are necessary to ensure safe usage in food and pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
